molecular formula C9H14ClNO2 B2537514 Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride CAS No. 1822964-74-8

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2537514
CAS No.: 1822964-74-8
M. Wt: 203.67
InChI Key: LYKQBPONZIJCGL-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride typically involves the N-alkylation of methyl pyrrolidine-2-carboxylate with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under phase-transfer catalysis conditions. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate: The non-hydrochloride form of the compound.

    Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate acetate: An acetate salt form.

    Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate sulfate: A sulfate salt form.

Uniqueness

Methyl 2-(prop-2-YN-1-YL)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-prop-2-ynylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h1,10H,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKQBPONZIJCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN1)CC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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